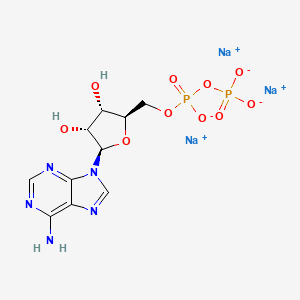
Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
Übersicht
Beschreibung
“Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate” is a chemical compound with the molecular formula C10H14N5Na2O8P . It is also known as “Adenosine 5’-diphosphate sodium salt” or "Adenosine-5’-diphosphate trisodium salt" . The compound has a molecular weight of 409.2 g/mol .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H14N5O7P.2Na.H2O/c11-8-5-9 (13-2-12-8)15 (3-14-5)10-7 (17)6 (16)4 (22-10)1-21-23 (18,19)20;;;/h2-4,6-7,10,16-17H,1H2, (H2,11,12,13) (H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1…/s1" . The compound’s structure includes a purine ring attached to a tetrahydrofuran ring, which is further attached to a phosphate group .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Platelet Aggregation Studies
Scientific Field
This application falls under the field of Hematology .
Application Summary
Adenosine 5’-diphosphate sodium salt is used as a positive control in platelet aggregation studies to analyze the antiplatelet activity of various compounds .
Methods of Application
In these studies, ADP sodium salt is typically used to stimulate platelet aggregation. The degree of aggregation in the presence of the test compound is then compared to the degree of aggregation when ADP alone is used .
Results or Outcomes
The results of these studies can help identify potential antiplatelet compounds. The effectiveness of these compounds is typically quantified by comparing the degree of platelet aggregation in their presence versus in the presence of ADP alone .
Mito Stress Test
Scientific Field
This application is in the field of Cellular Biology .
Application Summary
Adenosine 5’-diphosphate sodium salt is used in the preparation of stock solutions for mito stress tests .
Methods of Application
In a mito stress test, cells are exposed to ADP and the response of the mitochondria is measured. This can provide information about mitochondrial function .
Results or Outcomes
The results of a mito stress test can provide valuable information about the health and function of the mitochondria in the tested cells .
Biochemical Research
Scientific Field
This application is in the field of Biochemistry .
Application Summary
ADP disodium salt is widely used as a biochemical reagent in laboratory research .
Methods of Application
The specific methods of application can vary widely depending on the nature of the research. However, it often involves the use of ADP disodium salt in various biochemical reactions .
Results or Outcomes
The results or outcomes of this application can also vary widely, but they contribute to our understanding of biochemical processes .
Cell Culture and Signaling Studies
Application Summary
ADP disodium salt plays a crucial role in cell culture applications, where it is used to study cellular signaling and communication pathways .
Methods of Application
In these studies, cells are cultured in a medium containing ADP disodium salt. The effects of ADP on cellular signaling and communication pathways are then studied .
Results or Outcomes
These studies can provide valuable insights into how cells communicate and respond to various signals .
Pharmaceutical and Biotechnological Applications
Scientific Field
This application is in the field of Pharmaceutical and Biotechnology .
Application Summary
ADP disodium salt has potential applications in the development of new drugs and biotechnological products .
Methods of Application
The specific methods of application can vary widely depending on the nature of the research. However, it often involves the use of ADP disodium salt in various pharmaceutical and biotechnological processes .
Results or Outcomes
The results or outcomes of this application can also vary widely, but they contribute to the development of new drugs and biotechnological products .
Quality Control and Analytical Applications
Scientific Field
This application is in the field of Analytical Chemistry .
Application Summary
ADP disodium salt is used in quality control and analytical applications. It can be used as a reference standard or internal standard in various analytical techniques .
Methods of Application
In these applications, ADP disodium salt is used as a standard to quantify and identify the presence of ADP and related nucleotides in biological samples .
Results or Outcomes
These applications can provide accurate and reliable data on the concentration and identity of ADP and related nucleotides in various samples .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEUUBDPVVHQAL-MSQVLRTGSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na3O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942564 | |
| Record name | Adenosine 5'-diphosphate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate | |
CAS RN |
20398-34-9, 2092-65-1 | |
| Record name | Adenosine 5'-diphosphate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine trisodium 5'-diphosphate trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)


![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)

![6-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1281390.png)